molecular formula C7H8OS B1171661 Blue 2 CAS No. 1342-10-5

Blue 2

Cat. No.: B1171661
CAS No.: 1342-10-5
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Description

Nomenclature and Synonyms: Federal Food Drug and Cosmetic Blue Number 2, Indigo Carmine, Acid Blue 74

The nomenclature of this compound reflects its complex regulatory and commercial history, with multiple naming conventions arising from different industrial sectors and regulatory frameworks across various international jurisdictions. The compound operates under numerous official designations that reflect its diverse applications and the evolution of chemical nomenclature standards over more than two centuries of use. These multiple naming systems demonstrate the compound's significance across different industries and regulatory environments, each contributing specific terminology that reflects particular aspects of its chemical identity or regulatory status.

The primary chemical name, 5,5′-indigodisulfonic acid sodium salt, represents the systematic chemical nomenclature that describes the precise molecular structure and composition of the compound. This designation follows International Union of Pure and Applied Chemistry conventions and provides unambiguous identification of the chemical structure, including the specific positioning of sulfonic acid groups and the sodium salt form. The systematic name enables precise chemical communication across international boundaries and scientific disciplines, ensuring accurate identification regardless of local naming conventions or commercial designations.

The following table presents the comprehensive nomenclature system for this compound, organized by regulatory and commercial classification systems:

Classification System Primary Designation Alternative Names Regulatory Code
United States Federal Food Drug and Cosmetic Act Federal Food Drug and Cosmetic Blue Number 2 Food Blue Number 2 Certification Required
Chemical Abstracts Service Indigo Carmine Indigotindisulfonate Sodium 860-22-0
Colour Index International Acid Blue 74 CI 73015, CI Food Blue 1 73015
European Food Safety Authority Indigotine E132 E132
World Health Organization International Numbering System Indigotine Blue Number 2 132

Federal Food Drug and Cosmetic Blue Number 2 represents the official United States regulatory designation established under the Federal Food Drug and Cosmetic Act, reflecting the compound's status as a permanently listed color additive requiring certification for use in foods, drugs, cosmetics, and medical devices. This designation carries specific legal implications regarding manufacturing standards, purity requirements, and permitted applications within United States commerce. The Federal Food Drug and Cosmetic classification system provides a framework for regulatory oversight that ensures consistent quality and safety standards across all certified batches of the colorant.

Indigo Carmine designation derives from the compound's historical relationship to natural indigo dyes and its characteristic carmine-like appearance in certain applications. This name reflects the compound's position as a water-soluble derivative of natural indigo, maintaining the chromophoric properties of the parent molecule while incorporating the enhanced solubility characteristics that distinguish it from traditional indigo preparations. The carmine designation acknowledges the compound's deep blue-purple coloration that resembles certain carmine-based colorants, although the chemical structures and sources differ significantly.

Acid Blue 74 represents the Colour Index International designation that classifies the compound within the systematic framework for commercial dyes and pigments. This classification system provides standardized identification for industrial users and reflects the compound's chemical properties as an acid dye suitable for various textile and non-textile applications. The Colour Index system facilitates international trade and technical communication by providing consistent identification standards that transcend national regulatory boundaries.

Historical Development and Regulatory Approval Timeline

The historical development of this compound represents a remarkable journey from early synthetic dye chemistry to modern regulatory frameworks, spanning nearly three centuries of scientific advancement and regulatory evolution. The compound's development history illustrates the progression of synthetic organic chemistry from experimental curiosity to large-scale industrial production, demonstrating how scientific innovation intersects with commercial needs and regulatory requirements. This timeline reflects broader trends in chemical manufacturing, food safety regulation, and international harmonization of standards that continue to influence contemporary regulatory approaches.

The earliest documented synthesis of the precursor compound occurred in 1740 when Barth first prepared what would later be recognized as the earliest synthetic acid dye, establishing the foundational chemistry that would eventually lead to modern this compound production. This pioneering work represented a significant achievement in synthetic chemistry, demonstrating that natural dye properties could be replicated and enhanced through chemical modification. The early synthesis established the basic chemical principles that would guide subsequent development of water-soluble indigo derivatives, setting the stage for industrial-scale production methods that would emerge in later centuries.

The following comprehensive timeline presents the major milestones in this compound development and regulatory approval:

Year Milestone Regulatory Body Significance
1740 First synthesis by Barth Independent Research Earliest synthetic acid dye preparation
1907 Initial United States food use authorization United States Food and Drug Administration First regulatory approval for food applications
1939 Establishment of specifications United States Food and Drug Administration Standardized purity and composition requirements
1960 Provisional regulation implementation United States Food and Drug Administration Temporary regulatory framework pending safety evaluation
1971 Permanent listing achievement United States Food and Drug Administration Full regulatory approval with certification requirements
1974 Joint Food and Agriculture Organization World Health Organization evaluation Joint Expert Committee on Food Additives International safety assessment and acceptable daily intake establishment
1975 Final rule implementation United States Food and Drug Administration Comprehensive regulatory framework completion
2018 Most recent safety re-evaluation Joint Expert Committee on Food Additives Confirmation of safety profile and acceptable daily intake

The 1907 initial authorization for food use marked the beginning of formal regulatory oversight for this compound in the United States, establishing precedents for color additive regulation that would influence subsequent regulatory frameworks. This early approval reflected the growing recognition of synthetic colorants as important commercial products requiring appropriate safety oversight and quality control measures. The 1907 authorization represented a significant milestone in food safety regulation, demonstrating governmental recognition of the need for systematic evaluation of food additives.

The 1939 establishment of specifications created the first comprehensive quality standards for this compound, defining purity requirements, permitted impurities, and analytical methods for ensuring consistent product quality. These specifications established the foundation for modern certification systems and quality control protocols that continue to govern this compound production and distribution. The specification development process demonstrated the growing sophistication of regulatory science and the recognition that effective oversight required detailed technical standards.

The 1960 provisional regulation represented a transitional period in color additive regulation, reflecting evolving scientific understanding of safety assessment requirements and the need for more comprehensive evaluation protocols. This provisional status allowed continued commercial use while enabling regulatory authorities to gather additional safety data and refine evaluation methodologies. The provisional regulation period demonstrated the flexibility of regulatory systems in adapting to new scientific information while maintaining product availability.

The 1971 permanent listing achievement represented the culmination of extensive safety evaluation and the establishment of comprehensive regulatory frameworks that continue to govern this compound use today. This permanent approval reflected confidence in the compound's safety profile based on extensive toxicological evaluation and established the certification requirements that ensure consistent quality and purity. The permanent listing created the regulatory foundation that has enabled decades of safe commercial use across multiple application categories.

The 1974 Joint Food and Agriculture Organization World Health Organization evaluation established international safety standards and acceptable daily intake levels that have been repeatedly confirmed through subsequent evaluations. This international assessment provided scientific consensus regarding this compound safety and established harmonized standards that facilitate international trade and regulatory cooperation. The Joint Expert Committee evaluation process represents the gold standard for international food additive safety assessment, providing authoritative scientific guidance that influences regulatory decisions worldwide.

Recent regulatory developments, including the 2025 United States Department of Health and Human Services announcement regarding the phase-out of petroleum-based synthetic dyes, indicate significant shifts in regulatory philosophy that may substantially impact this compound's future commercial status. This policy change reflects evolving consumer preferences, scientific understanding, and regulatory priorities that emphasize natural alternatives over synthetic compounds. The announced timeline for elimination by the end of 2026 represents a dramatic reversal of nearly century-long regulatory acceptance, demonstrating how regulatory frameworks continue to evolve in response to changing scientific and social priorities.

Properties

CAS No.

1342-10-5

Molecular Formula

C7H8OS

Synonyms

Blue 2

Origin of Product

United States

Scientific Research Applications

Food Industry Applications

Indigo Carmine is commonly used as a food coloring agent. Its applications include:

  • Beverages : Found in sports drinks, energy drinks, and ice creams.
  • Confectionery : Used in candies such as M&Ms and Skittles.
  • Dairy Products : Incorporated into certain dairy foods and dessert powders.
  • Processed Foods : Present in baked goods and snack foods.

The dye enhances the visual appeal of products, making them more attractive to consumers. It is especially prevalent in highly processed foods where blue coloring is desired .

Pharmaceutical Uses

Indigo Carmine plays a significant role in the pharmaceutical sector:

  • Medication Coloring : It is included in various medications such as Cyclobenzaprine hydrochloride and Tamsulosin hydrochloride.
  • Medical Diagnostics : Used as a contrast agent during urological procedures. For instance, it helps visualize the urinary tract during cystoscopy by coloring urine blue, allowing for better detection of abnormalities .

Case Study: Medical Diagnostics

In a study involving urologic surgeries, Indigo Carmine was administered intravenously to highlight portions of the urinary tract. This application not only facilitated diagnosis but also improved surgical outcomes by enhancing visibility .

Cosmetic Applications

The cosmetic industry utilizes Indigo Carmine for its coloring properties:

  • Hair Dyes : Used to impart a blue hue to hair products.
  • Personal Care Products : Found in soaps, shampoos, and bubble baths.

Its stability and vibrant color make it a popular choice for enhancing the aesthetic appeal of cosmetic formulations .

Scientific Applications

Indigo Carmine serves various scientific purposes:

  • pH Indicator : It changes color based on pH levels, making it useful in laboratory settings for monitoring chemical reactions.
  • Research Applications : Employed in studies exploring the effects of color on cognitive tasks and behavior .

Safety and Regulatory Aspects

Indigo Carmine has been evaluated for safety by various regulatory bodies. While it is generally recognized as safe when used within established limits, some studies have indicated potential adverse effects at high concentrations. Regulatory guidelines dictate acceptable daily intake levels to ensure consumer safety .

Comparison of Indigo Carmine with Other Dyes

PropertyIndigo Carmine (this compound)Brilliant Blue FCF (Blue 1)
ColorDark blueLighter blue
SourceSynthetic version of plant-based indigoPetroleum-based
Common UsesFood coloring, pharmaceuticalsFood coloring, cosmetics
Regulatory StatusFDA approvedFDA approved

Comparison with Similar Compounds

Platinum Blues: Structural and Functional Contrasts

PPB is compared to other platinum blues, including platinum acetamide blue (PAB) , platinum uracil blue (PUB) , and platinum hypoxanthine green (PHG) . Key differences are summarized in Table 1.

Table 1: Comparison of Platinum Blues

Compound Absorption Band (nm) ESR Signal (g-values) Oxidation State Oligomer Length Key Features
PPB 680 2.38, 1.976 ~2.25 Tetramer Axial ESR spectrum; high Pt hyperfine coupling
PAB 590–720 Weak ~2.25 Shorter oligomer Lower ESR intensity; acetate ligands
PUB 590–720 Similar to PPB ~2.25 Longer oligomer Spin-spin coupling due to chain length
PHG 590–720 Weak ~2.25 Moderate First purine-based platinum complex
  • Structural Differences : PPB and PUB share similar ESR signals, but PUB’s longer oligomer length reduces signal intensity due to spin-spin coupling . PHG, a purine derivative, exhibits weaker ESR signals, distinguishing it from pyrimidine-based PPB and PUB.
  • Redox Behavior : All platinum blues require ~1.75 electrons per Pt center for oxidation to Pt(IV), consistent with their mixed-valent nature .

Aggregation-Induced Emission (AIE) Emitters: Optical and Electronic Properties

PPB differs fundamentally from blue AIE emitters like TPE-pTPA and TPE-mTPA, which are organic compounds designed for optoelectronic applications. These AIE-active luminogens exhibit blue emission in solid states due to restricted π-conjugation and twisted molecular geometries (Table 2) .

Table 2: Comparison of Blue AIE Emitters

Compound Emission Maxima (nm) Turn-on Voltage (V) Lmax (cd/m²) ηC,max (cd/A) ηP,max (lm/W) Key Features
TPE-pTPA 458–482 3.0 26,697 3.37 2.40 Triphenylamine substituents; undoped OLED compatibility
TPE-mTPA 458–482 3.0 Similar Similar Similar Meta-substitution enhances charge balance
Compound 2 543 (THF) → 570 (solid) N/A N/A N/A N/A Cyano groups cause red-shifted emission
  • Emission Mechanisms : PPB’s blue color arises from LMCT, while AIE emitters like TPE-pTPA rely on suppressed intramolecular motion and twisted intramolecular charge transfer (TICT) to achieve blue fluorescence .
  • Substituent Effects: Cyano groups in compounds like 2 () induce red-shifted emission, contrasting with TPA groups in TPE-pTPA, which restrict conjugation for blue light .
  • Applications : AIE emitters are prioritized for OLEDs due to high electroluminescence efficiency, whereas PPB is studied for biochemical interactions .

Fluorescent Probes and Solvent Effects

Compounds like 1–3 () demonstrate blue-shifted intracellular fluorescence due to interactions with cellular molecules, a phenomenon distinct from PPB’s anion-dependent spectral shifts. For example:

  • Compound 1 exhibits a 30 nm blue shift in cells (584 nm → 554 nm) due to altered ICT states .
  • Compound 2 maintains its emission maximum (543 nm) across solvents, highlighting stability against environmental changes .

Key Contrasts and Research Implications

  • Structural vs.
  • Stability : PPB decomposes in aqueous solution, while AIE emitters maintain stability in solid states .
  • Biological vs. Technological Applications: PPB’s oligomerization impacts drug design, whereas AIE emitters prioritize optoelectronic performance .

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